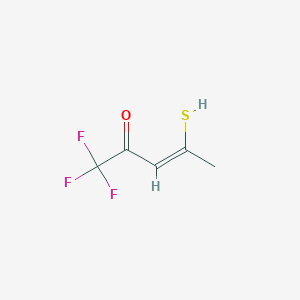
3-Penten-2-one, 1,1,1-trifluoro-4-mercapto
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE is a chemical compound characterized by the presence of trifluoromethyl and thiol groups attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE typically involves the introduction of trifluoromethyl and thiol groups to a suitable pentenone precursor. One common method is the reaction of a pentenone derivative with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents under mild conditions.
Industrial Production Methods
Industrial production of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE involves interactions with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The thiol group can form covalent bonds with thiol-containing enzymes or proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE: shares similarities with other trifluoromethylated and thiol-containing compounds such as trifluoromethylthiolphenol and trifluoromethylthiolbenzene.
Uniqueness
- The unique combination of trifluoromethyl and thiol groups in (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE provides distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
88551-99-9 |
|---|---|
Molecular Formula |
C5H5F3OS |
Molecular Weight |
170.15 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C5H5F3OS/c1-3(10)2-4(9)5(6,7)8/h2,10H,1H3/b3-2- |
InChI Key |
RCKPNIPOQOBBDS-IHWYPQMZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/S |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


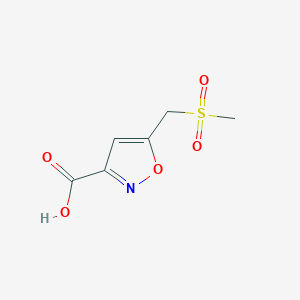
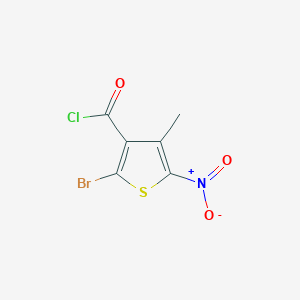
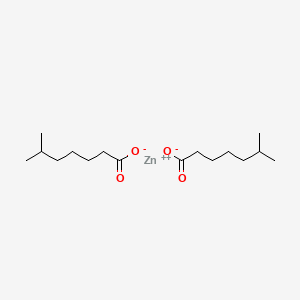
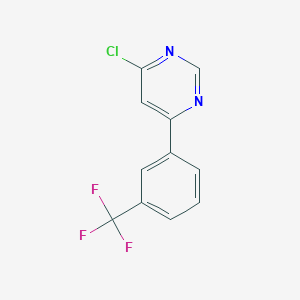
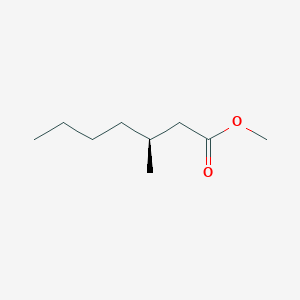
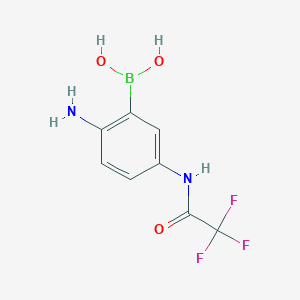
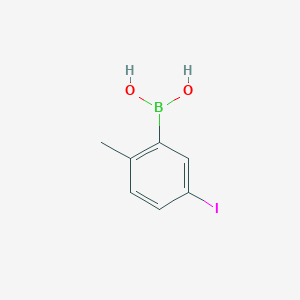
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)

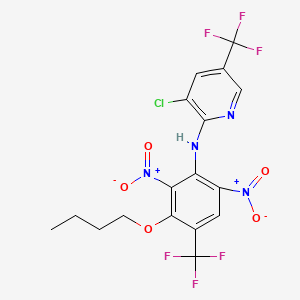

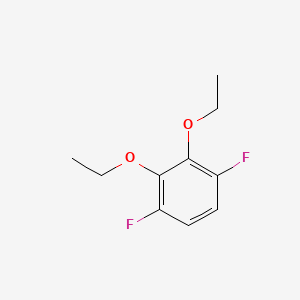
![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
